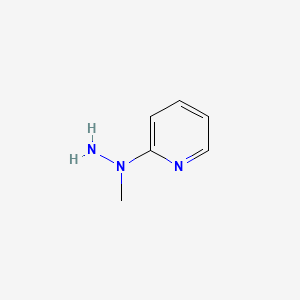
Pyridine, 2-(1-methylhydrazino)-
概要
説明
“Pyridine, 2-(1-methylhydrazino)-” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known by its IUPAC name, 2-(1-methylhydrazino)pyridine .
Synthesis Analysis
The synthesis of 2-(1-methylhydrazino)pyridine involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular structure of 2-(1-methylhydrazino)pyridine consists of a pyridine ring with a 1-methylhydrazino group attached to the 2-position . The exact mass of the molecule is 123.079643 Da .Chemical Reactions Analysis
2-(1-methylhydrazinyl)pyridine has been used as a bidentate directing group in cobalt-catalyzed C(sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone . This reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity .Physical And Chemical Properties Analysis
2-(1-methylhydrazino)pyridine is a liquid with a molecular weight of 123.15600 . It has a density of 1.142g/cm3 and a boiling point of 235.4ºC at 760mmHg . The melting point is not available .科学的研究の応用
1. Cobalt-Catalyzed C (sp2)–H Bond Alkenylation/Annulation Cascade
- Application Summary: This compound is used as a bidentate directing group in cobalt-catalyzed C (sp2)–H alkenylation/annulation of benzoic hydrazides to form an isoquinoline backbone .
- Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation .
- Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity . Moreover, the directing group can be reductively removed in one step under mild conditions .
2. Preparation of Pyridine Derivatives Using Magnetically Recoverable Catalysts
- Application Summary: Magnetically recoverable nano-catalysts are used in the synthesis of pyridine derivatives .
- Methods of Application: The high surface area, simple preparation, and modification are among the major advantages of these catalysts .
- Results or Outcomes: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .
3. Medicinal Applications
- Application Summary: Pyridine derivatives, including “Pyridine, 2-(1-methylhydrazino)-”, possess different biological activities such as antifungal, antibacterial, antioxidant, anti-glycation, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, ulcerogenic, antiviral, and anticancer activity .
- Methods of Application: These compounds are synthesized and tested for their biological activities .
- Results or Outcomes: Pyridine derivatives have shown a wide range of excellent biological activities .
4. Reductively Removable Directing Group
- Application Summary: This compound is used as a bidentate directing group in cobalt-catalyzed C (sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone .
- Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation .
- Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity . Moreover, the directing group can be reductively removed in one step under mild conditions .
5. Significant Clinical Diversity
- Application Summary: Pyridine scaffolds, including “Pyridine, 2-(1-methylhydrazino)-”, are found in more than 7000 existing drug molecules of medicinal importance .
- Methods of Application: These compounds are synthesized and tested for their biological activities .
- Results or Outcomes: Pyridine scaffolds have shown a wide range of excellent biological activities .
6. Bioactivity in Medicinal Drugs and Agricultural Products
- Application Summary: Many pyridines of commercial interest, including “Pyridine, 2-(1-methylhydrazino)-”, find application in market areas where bioactivity is important, such as in medicinal drugs and in agricultural products .
- Methods of Application: These compounds are synthesized and tested for their biological activities .
- Results or Outcomes: Pyridine derivatives have shown a wide range of excellent biological activities .
7. Cobalt-Catalyzed C (sp2)–H Bond Alkenylation/Annulation Cascade
- Application Summary: This compound is used as a bidentate directing group in cobalt-catalyzed C (sp2)–H alkenylation/annulation of the corresponding benzoic hydrazides to form an isoquinoline backbone .
- Methods of Application: The compound reacts with a terminal or internal alkyne followed by annulation .
- Results or Outcomes: The reaction shows a broad substrate scope with the products obtained in good to excellent yields and high regioselectivity . Moreover, the directing group can be reductively removed in one step under mild conditions .
8. Significant Clinical Diversity
- Application Summary: Pyridine scaffolds, including “Pyridine, 2-(1-methylhydrazino)-”, are found in more than 7000 existing drug molecules of medicinal importance .
- Methods of Application: These compounds are synthesized and tested for their biological activities .
- Results or Outcomes: Pyridine scaffolds have shown a wide range of excellent biological activities .
9. Bioactivity in Medicinal Drugs and Agricultural Products
- Application Summary: Many pyridines of commercial interest, including “Pyridine, 2-(1-methylhydrazino)-”, find application in market areas where bioactivity is important, such as in medicinal drugs and in agricultural products .
- Methods of Application: These compounds are synthesized and tested for their biological activities .
- Results or Outcomes: Pyridine derivatives have shown a wide range of excellent biological activities .
Safety And Hazards
2-(1-methylhydrazino)pyridine is considered hazardous. It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .
将来の方向性
Recent research has explored new applications of 2-(1-methylhydrazinyl)pyridine as a bidentate directing group in cobalt-catalyzed C(sp2)–H bond alkenylation/annulation . This research opens up potential future directions for the use of this compound in the synthesis of complex molecular structures .
特性
IUPAC Name |
1-methyl-1-pyridin-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFKVFUZHBVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063371 | |
| Record name | Pyridine, 2-(1-methylhydrazino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine, 2-(1-methylhydrazino)- | |
CAS RN |
4231-74-7 | |
| Record name | 2-(1-Methylhydrazinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridine, 2-(1-methylhydrazino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-methylhydrazino)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

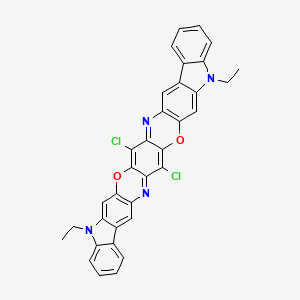

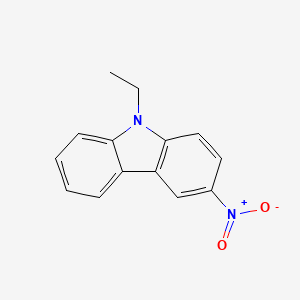
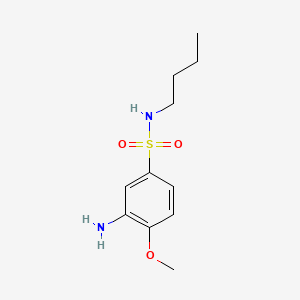
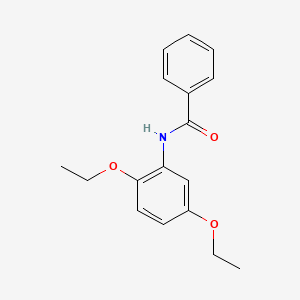

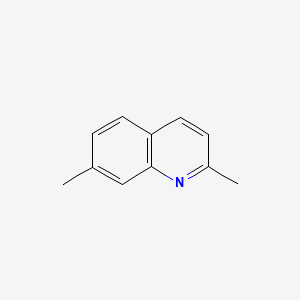

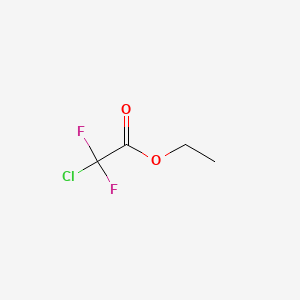


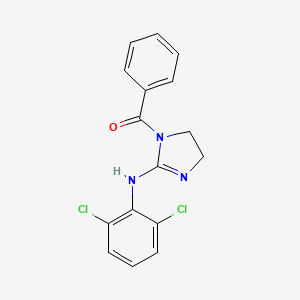

![1,3-Benzenediol, 5-methyl-4-[(4-nitrophenyl)azo]-](/img/structure/B1584503.png)